

A Comparative Guide to Ethyl 2-Cyclopentylacetate and Its Structural Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-cyclopentylacetate*

Cat. No.: B174410

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, esters derived from cyclopentylacetic acid hold a significant position due to their diverse applications, ranging from fragrance and flavor industries to pharmaceutical intermediates.[1][2] This guide provides an in-depth comparison of **Ethyl 2-cyclopentylacetate** and its structural analogs, offering insights into their synthesis, physicochemical properties, and potential applications. By understanding the subtle yet impactful variations in their molecular architecture, researchers can make informed decisions in compound selection and experimental design.

Ethyl 2-Cyclopentylacetate: A Core Scaffold

Ethyl 2-cyclopentylacetate ($C_9H_{16}O_2$) serves as our reference compound.[3][4] It is characterized by a cyclopentyl ring attached to an ethyl acetate moiety. Its properties, such as a boiling point of approximately $196.6^{\circ}C$, make it a versatile building block in organic synthesis.

Molecular Structure of **Ethyl 2-cyclopentylacetate**:

Caption: Molecular structure of **Ethyl 2-cyclopentylacetate**.

Structural Analogs: Exploring Chemical Space

The true potential of this chemical family unfolds when we explore its structural analogs. These variations can be broadly categorized into modifications of the ester group, the cyclopentyl ring,

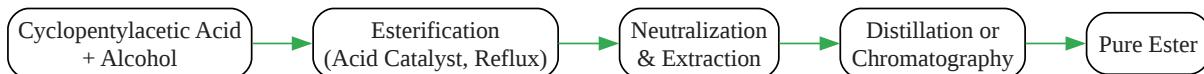
and the acetate side chain.

Altering the ethyl group of the ester provides a straightforward way to modulate physicochemical properties like boiling point and solubility.

- **Methyl 2-cyclopentylacetate:** Replacing the ethyl with a methyl group generally lowers the boiling point and increases volatility.
- **Propyl 2-cyclopentylacetate:** Conversely, a propyl group is expected to increase the boiling point and lipophilicity.
- **Butyl 2-cyclopentylacetate:** Further extension to a butyl group continues this trend, enhancing the compound's oily character.[\[5\]](#)

These modifications are crucial in applications like fragrance formulation, where volatility is a key parameter for scent diffusion.[\[6\]](#)[\[7\]](#)

Comparative Physicochemical Properties of Ester Analogs:


Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Ethyl 2-cyclopentylacetate	C9H16O2	156.22 [4]	196.6
Methyl 2-(1-methylcyclopentyl)acetate	C9H17NO2	171.24	Not widely documented [8]
Propylcyclopentane	C8H16	112.21 [9]	~115 [10]
Butyl 2-[1-(aminomethyl)cyclopentyl]acetate	C12H23NO2	213.32	Not widely documented [5]

Note: Data for some direct analogs is not readily available in the searched literature. The table includes related compounds to illustrate trends.

Modifications to the cycloalkane ring introduce more significant changes in stereochemistry and reactivity.

- Ethyl 2-cyclohexylacetate: Expanding the ring to a cyclohexane moiety increases the molecular weight and boiling point (211-212 °C).[11][12] This analog often exhibits different conformational possibilities, which can influence its biological activity.
- Ethyl 2-(cyclopent-2-en-1-yl)acetate: The introduction of a double bond in the cyclopentyl ring creates a site for further chemical transformations and can impart unique odor profiles. [13]
- Ethyl 2-cyclopropylpropanoate: Replacing the cyclopentyl with a smaller cyclopropyl ring can introduce ring strain and alter reactivity.[14]

Visualizing Ring Modifications:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester | 158474-72-7 | > 96% [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 18322-54-8 | Ethyl 2-Cyclopentylacetate | Colorcom Group [colorcominternational.com]
- 4. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butyl 2-[1-(aminomethyl)cyclopentyl]acetate | C12H23NO2 | CID 20356208 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. scentjourner.com [scentjourner.com]
- 7. xray.greyb.com [xray.greyb.com]
- 8. Buy Methyl 2-(1-methylcyclopentyl)acetate (EVT-1755923) | 14352-62-6 [evitachem.com]
- 9. Cyclopentane, propyl- (CAS 2040-96-2) - Chemical & Physical Properties by Cheméo
[chemeo.com]
- 10. Buy Propylcyclopentane | 2040-96-2 [smolecule.com]
- 11. chembk.com [chembk.com]
- 12. Ethyl 2-cyclohexylacetate | CymitQuimica [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. Ethyl 3-cyclopropylpropanoate | C8H14O2 | CID 534666 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Ethyl 2-Cyclopentylacetate and Its Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174410#structural-analogs-of-ethyl-2-cyclopentylacetate-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com